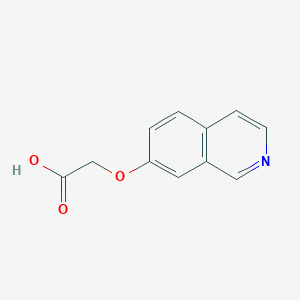

2-(Isoquinolin-7-yloxy)acetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

86235-60-1 |

|---|---|

Molekularformel |

C11H9NO3 |

Molekulargewicht |

203.19 g/mol |

IUPAC-Name |

2-isoquinolin-7-yloxyacetic acid |

InChI |

InChI=1S/C11H9NO3/c13-11(14)7-15-10-2-1-8-3-4-12-6-9(8)5-10/h1-6H,7H2,(H,13,14) |

InChI-Schlüssel |

OPPWPKSAMUADKN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CN=C2)OCC(=O)O |

Kanonische SMILES |

C1=CC(=CC2=C1C=CN=C2)OCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution of Isoquinolin-7-ol with Haloacetic Acid Derivatives

A common and effective synthetic approach involves the etherification of 7-hydroxyisoquinoline (isoquinolin-7-ol) with haloacetic acid derivatives, such as bromoacetic acid or chloroacetic acid, under basic conditions. The reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the electrophilic carbon of the haloacetic acid.

-

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the hydroxyl group.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures (typically 60–100 °C) to promote substitution.

Purification: The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and by-products.

This method is widely used due to its straightforwardness, good yields, and scalability.

Alternative Synthetic Strategies

Direct O-alkylation of Isoquinoline Derivatives: In some cases, isoquinoline derivatives with a free hydroxyl group at position 7 can be selectively alkylated using acetic acid derivatives activated as esters or anhydrides in the presence of catalysts.

Use of Continuous Flow Reactors: For industrial-scale synthesis, continuous flow technology offers advantages such as improved heat and mass transfer, better control of reaction parameters, and enhanced yields. This approach can be applied to the nucleophilic substitution process to optimize production efficiency.

Catalytic and Regioselective Functionalization

Catalysts such as sodium bromide (NaBr) and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) have been employed to improve selectivity during halogenation steps when preparing substituted isoquinoline intermediates prior to etherification.

Regioselective bromination at specific positions on the isoquinoline ring can be achieved by controlling temperature (0–5 °C) and reaction time, which is critical for preparing functionalized intermediates that lead to the target compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Effective for deprotonation of phenolic OH |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 60–100 °C | Elevated temperature increases reaction rate |

| Reaction Time | 3–24 hours | Optimization required to maximize yield and minimize by-products |

| Molar Ratios | Isoquinolin-7-ol : Bromoacetic acid = 1:1.1–1.5 | Slight excess of haloacetic acid improves conversion |

| Purification | Recrystallization, Column Chromatography | Removes impurities and unreacted materials |

Mechanistic Insights and By-product Control

The reaction mechanism involves the formation of an alkoxide ion from isoquinolin-7-ol, which then attacks the electrophilic carbon in bromoacetic acid, displacing bromide.

By-product formation can occur due to over-alkylation or side reactions such as hydrolysis of bromoacetic acid. These can be minimized by:

- Using stoichiometric control to avoid excess haloacetic acid.

- Conducting reactions under anhydrous conditions.

- Employing stepwise addition of reagents.

- Monitoring reaction progress by thin-layer chromatography (TLC).

Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and purity. Chemical shifts of aromatic protons and the methylene group adjacent to the ether oxygen are diagnostic.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Used to verify purity (>95%) and detect minor impurities.

X-ray Crystallography: Provides structural confirmation and insight into hydrogen bonding motifs, which can affect solubility and stability.

Summary Table of Key Preparation Data

| Aspect | Details |

|---|---|

| Starting Material | Isoquinolin-7-ol |

| Alkylating Agent | Bromoacetic acid or chloroacetic acid |

| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) |

| Solvent | DMF or DMSO |

| Temperature Range | 60–100 °C |

| Reaction Time | 3–24 hours |

| Purification Methods | Recrystallization, Column Chromatography |

| Yield Range | Typically 60–85% depending on conditions |

| Characterization Techniques | NMR, HPLC-MS, X-ray crystallography |

Research Findings and Advanced Considerations

Studies indicate that regioselective functionalization of isoquinoline derivatives prior to etherification enhances yields and reduces impurities.

Continuous flow synthesis has been shown to improve scalability and reproducibility, with better control over reaction kinetics and heat management.

Computational chemistry methods such as Density Functional Theory (DFT) have been applied to predict electronic effects and optimize reaction pathways.

Hydrogen bonding patterns in the final compound influence solubility and reactivity; understanding these interactions aids in designing better purification and formulation strategies.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(Isoquinolin-7-yloxy)acetic acid, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 7-hydroxyisoquinoline and bromoacetic acid derivatives. Optimized conditions include using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) under reflux (60–80°C, 12–24 hours). Solvent polarity and temperature control are critical to minimize side reactions like O-alkylation competing with N-alkylation .

- Yield Optimization : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) ensures reproducibility .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing purity and structural integrity?

- Key Techniques :

- NMR : ¹H/¹³C NMR confirms regioselective substitution (e.g., absence of aromatic proton signals at C7 due to etherification) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) quantifies purity (>95% required for pharmacological studies) .

- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 188.2) .

Q. What in vitro biological screening models are used to assess its pharmacological potential?

- Models :

- Anticancer Activity : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .

- Anti-inflammatory Screening : Inhibition of COX-2 enzyme activity measured via ELISA .

- Data Interpretation : Dose-response curves and statistical analysis (ANOVA, p < 0.05) distinguish bioactive concentrations from cytotoxic thresholds .

Q. How do crystallographic parameters inform molecular conformation and intermolecular interactions?

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) reveals hydrogen-bonding patterns (e.g., carboxylic acid dimer formation) and dihedral angles between the isoquinoline ring and acetic acid moiety (e.g., ~78° tilt) .

- Key Metrics : Unit cell dimensions (e.g., a = 14.257 Å, b = 7.925 Å) and space group (Pbca) guide packing analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data on hydrogen-bonding patterns?

- Approach :

- DFT Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects (PCM model) and compare with experimental O–H···O bond lengths (e.g., 2.65 Å vs. predicted 2.70 Å) .

- Dynamic Effects : Molecular dynamics simulations (AMBER) model thermal motion discrepancies in crystal lattices .

Q. What strategies improve regioselectivity in introducing substituents to the isoquinoline ring?

- Directed Functionalization :

- Electrophilic Substitution : Use bulky directing groups (e.g., Boc-protected amines) to steer bromination to the C5 position over C8 .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze aryl boronic acid coupling at C3/C4 positions .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed in preclinical studies?

- Mitigation Strategies :

- Metabolic Stability : Assess hepatic microsome metabolism (e.g., rat liver S9 fraction) to identify labile groups (e.g., ester hydrolysis) .

- Formulation Adjustments : Nanoencapsulation (PLGA nanoparticles) enhances bioavailability in murine models .

Q. What key considerations apply to designing structure-activity relationship (SAR) studies for derivatives?

- Design Framework :

- Core Modifications : Compare bioactivity of 7-O-alkyl vs. 7-N-alkyl derivatives (e.g., 2-(Isoquinolin-7-ylamino)acetic acid) .

- Substituent Effects : Table below highlights substituent impact on COX-2 inhibition:

| Derivative | Substituent Position | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Parent Compound | 7-OAc | 12.3 | |

| 7-Methoxy Analog | 7-OMe | 28.7 | |

| 7-Trifluoromethyl Analog | 7-CF₃ | 8.9 |

- Statistical Validation : Multivariate regression analysis identifies critical electronic (Hammett σ) and steric (Taft ES) parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.